![molecular formula C18H21N5O5 B11935896 Thalidomide-NH-amido-C3-NH2](/img/structure/B11935896.png)
Thalidomide-NH-amido-C3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-amido-C3-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-NH-amido-C3-NH2 is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker. The synthesis involves multiple steps, including the formation of the cereblon ligand and its subsequent conjugation with the linker . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C3-NH2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
Thalidomide-NH-amido-C3-NH2 has several notable applications:
-
Cancer Treatment
- Mechanism : The compound induces apoptosis in multiple myeloma cells by degrading anti-apoptotic proteins such as BCL-2 through interactions with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This mechanism highlights its potential as a therapeutic agent in hematological malignancies .
- Case Study : A pivotal study demonstrated that this compound effectively induced apoptosis in multiple myeloma cells, linking enhanced CRBN interactions to the degradation of BCL-2 proteins .
-
Immunomodulatory Effects
- Cytokine Modulation : The compound has shown efficacy in modulating tumor necrosis factor-alpha (TNF-α) levels, which can affect inflammatory responses. This property is particularly relevant for treating autoimmune disorders .
- Case Study : Research indicated that this compound could regulate cytokine production, demonstrating its potential in conditions characterized by excessive inflammation .
-
Teratogenicity Investigation
- Research Focus : Studies have explored the teratogenic effects of thalidomide and its derivatives, identifying critical substrates like PLZF whose degradation correlates with limb defects in animal models. This research is essential for understanding the developmental risks associated with thalidomide .
- Case Study : In chicken embryos, degradation of PLZF was linked to abnormal limb development following treatment with thalidomide derivatives, underscoring the importance of substrate specificity in teratogenicity .
Data Table: Biological Activities of this compound
Activity | Description |
---|---|
Cancer Treatment | Induces apoptosis in multiple myeloma cells by degrading BCL-2 proteins. |
Immunomodulation | Modulates TNF-α levels affecting inflammatory responses. |
Teratogenicity Investigation | Identifies critical substrates like PLZF linked to limb defects. |
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Cereblon Ligand : The initial step includes synthesizing the thalidomide-based cereblon ligand.
- Linker Attachment : The ligand is then conjugated with a specific linker to form the final compound.
- Purification : Techniques such as chromatography and crystallization are employed to ensure high yield and purity.
Industrial production mirrors these laboratory techniques but is optimized for larger-scale synthesis to meet research demands .
Mechanism of Action
Thalidomide-NH-amido-C3-NH2 exerts its effects by binding to cereblon, a primary direct target of Thalidomide. Cereblon is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4). When this compound binds to cereblon, it recognizes various ‘neosubstrates’ depending on the shape of the ligand. This binding leads to the selective degradation of target proteins through the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-C3-NH2: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Lenalidomide: A derivative of Thalidomide with similar immunomodulatory properties.
Pomalidomide: Another Thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
Thalidomide-NH-amido-C3-NH2 is unique due to its specific linker and cereblon ligand combination, which allows for precise targeting and degradation of proteins. This specificity makes it a valuable tool in research and therapeutic applications .
Biological Activity
Thalidomide-NH-amido-C3-NH2 is a synthetic derivative of thalidomide, modified to enhance its biological activity. This compound primarily interacts with cereblon, a component of the E3 ubiquitin ligase complex, which plays a crucial role in targeted protein degradation. The unique structural features of this compound enable it to exhibit significant therapeutic potential in various diseases, particularly cancer and autoimmune disorders.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N5O4, with a molecular weight of approximately 385.44 g/mol. The compound is characterized by an amido linkage that enhances its binding affinity to cereblon, facilitating its role in proteolysis targeting chimeras (PROTACs) technology.
Property | Details |
---|---|
Molecular Formula | C19H25N5O4 |
Molecular Weight | 385.44 g/mol |
IUPAC Name | N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
Functionality | E3 ligase ligand-linker conjugate |
This compound exerts its biological effects primarily through the following mechanisms:
- Cereblon Interaction : The compound binds to cereblon, promoting the degradation of specific target proteins involved in disease processes, such as those related to cancer and inflammation.
- Immunomodulatory Effects : It modulates immune responses by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. This action is mediated through the degradation of mRNA for these cytokines .
- Anti-Angiogenic Properties : this compound inhibits angiogenesis, which is critical for tumor growth and metastasis. Studies have shown that it can significantly reduce blood vessel formation in experimental models .
Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer properties:
- Cancer Models : In vitro studies using various cancer cell lines have shown that the compound effectively reduces cell viability and induces apoptosis through mechanisms involving protein degradation.
- Autoimmune Disorders : Research indicates potential applications in treating autoimmune conditions by modulating immune responses and reducing inflammation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other thalidomide derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Thalidomide | C13H10N2O4 | Original compound with sedative effects |
Lenalidomide | C13H13N3O4 | Improved analog with enhanced efficacy against multiple myeloma |
Pomalidomide | C15H14N4O4 | More potent derivative used for resistant myeloma |
Thalidomide-O-amido-C3-NH2 | C20H21F3N4O8 | Related compound with different functional groups |
Properties
Molecular Formula |
C18H21N5O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C18H21N5O5/c19-7-2-8-20-14(25)9-21-11-4-1-3-10-15(11)18(28)23(17(10)27)12-5-6-13(24)22-16(12)26/h1,3-4,12,21H,2,5-9,19H2,(H,20,25)(H,22,24,26) |
InChI Key |
YKAXOMQHPLLNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.